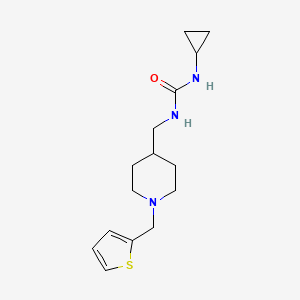
1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, also known as CPPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in plant growth regulation and crop yield improvement. CPPU belongs to the family of urea derivatives and is a synthetic cytokinin that mimics the effects of natural plant hormones.
Aplicaciones Científicas De Investigación
Novel Acetylcholinesterase Inhibitors
One area of interest is the development of novel acetylcholinesterase inhibitors, with research showing the synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas. These compounds have been designed to optimize spacer length and conformational flexibility for enhanced inhibitory activities against acetylcholinesterase, indicating potential for therapeutic applications in neurodegenerative diseases (Vidaluc et al., 1995).
Soluble Epoxide Hydrolase Inhibitors
Research into 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives has identified potent inhibitors of human and murine soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxides to diols. These inhibitors exhibit improved pharmacokinetic parameters and significant reduction in inflammatory pain, suggesting their utility in developing anti-inflammatory therapies (Rose et al., 2010).
Heterocyclic Ureas and Anion Receptors
Non-racemic atropisomeric (thio)ureas have been synthesized and studied for their enantioselective anion receptor activity, particularly for amino-acid derivatives. These studies provide insights into the structural requirements for achieving high binding affinity and selectivity, contributing to the development of new materials for chiral separation and sensing applications (Roussel et al., 2006).
Urea Derivatives and Plant Biology
In the field of plant biology, urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been recognized for their cytokinin-like activity, influencing cell division and differentiation in plants. This has implications for agricultural practices, including crop yield enhancement and improvement of plant morphogenesis techniques (Ricci & Bertoletti, 2009).
Antimycobacterial Activity
Recent studies have also explored the antimycobacterial activity of urea and thiourea derivatives, with some compounds showing promising activity against Mycobacterium tuberculosis. This research is crucial for developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance (Konduri et al., 2021).
Propiedades
IUPAC Name |
1-cyclopropyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(17-13-3-4-13)16-10-12-5-7-18(8-6-12)11-14-2-1-9-20-14/h1-2,9,12-13H,3-8,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNAVGIVIFBXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

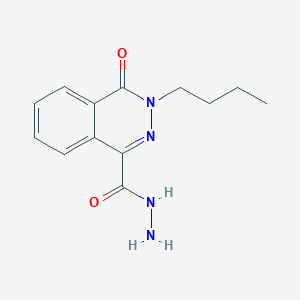
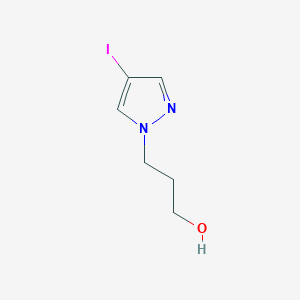


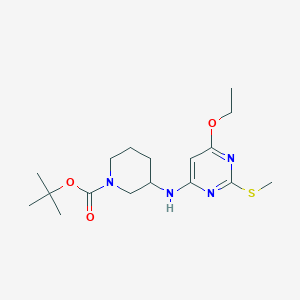
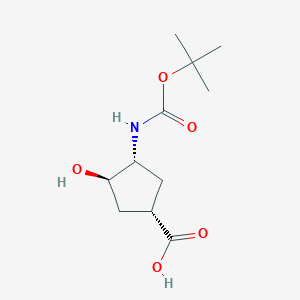
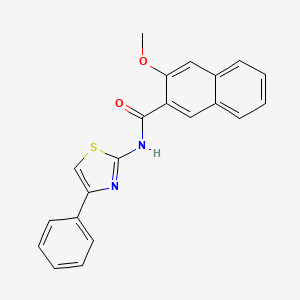
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819871.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine](/img/structure/B2819876.png)
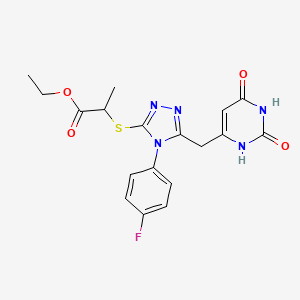
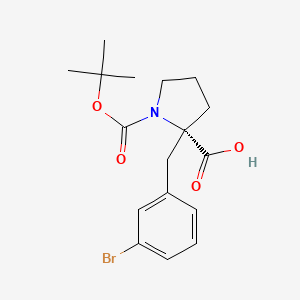

![2-[[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2819880.png)
